Product packaging for Methyl 4,5-dimethoxy-2-nitrobenzoate(Cat. No.:CAS No. 26791-93-5)

Methyl 4,5-dimethoxy-2-nitrobenzoate

Cat. No.: B1580856
CAS No.: 26791-93-5
M. Wt: 241.2 g/mol
InChI Key: SYYKLKHBZGFKOC-UHFFFAOYSA-N
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Description

Historical Context of Nitroaromatic Compounds in Synthetic Chemistry

The journey of nitroaromatic compounds began in the 19th century, with the first synthesis of nitrobenzene (B124822) in 1834. numberanalytics.com This discovery opened the door to a new realm of chemical synthesis. Initially, the primary application of these compounds was in the creation of dyes and explosives, leveraging the energetic nature of the nitro group. numberanalytics.comscispace.com Over time, the role of nitroaromatics has expanded significantly. They are now recognized as crucial intermediates in the synthesis of pharmaceuticals, agricultural chemicals, and polymers. numberanalytics.commdpi-res.com The powerful electron-withdrawing nature of the nitro group fundamentally alters the reactivity of the aromatic ring, making it susceptible to nucleophilic attack and enabling a wide range of chemical transformations. mdpi-res.com This versatility has ensured that nitroaromatic chemistry remains a vibrant and essential area of research. scispace.commdpi-res.com

Significance of Ester Functionality in Aromatic Systems

Aromatic esters are characterized by an ester group directly attached to an aromatic ring. numberanalytics.com This functional group is more than a simple linkage; it is a key modulator of the electronic properties and reactivity of the aromatic system. numberanalytics.com The ester group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and directs incoming groups to the meta position. numberanalytics.com

Beyond its electronic influence, the ester group is a versatile synthetic handle. It can be readily transformed into other functional groups through reactions such as hydrolysis to carboxylic acids, reduction to alcohols, or conversion to amides. numberanalytics.comnumberanalytics.com This reactivity makes aromatic esters invaluable as intermediates in the synthesis of complex molecules, including many pharmaceutical drugs and agrochemicals. numberanalytics.com Furthermore, recent research has even demonstrated the ability to translocate an ester group across an aromatic ring, a reaction termed an "ester dance," which allows for the creation of unique substitution patterns that are otherwise difficult to achieve. nih.gov

Structural and Electronic Features of Methyl 4,5-dimethoxy-2-nitrobenzoate

This compound is a polysubstituted benzene (B151609) derivative with the chemical formula C₁₀H₁₁NO₆. scbt.com The molecule features a methyl ester group, two methoxy (B1213986) groups, and a nitro group attached to the aromatic ring. This specific arrangement of functional groups creates a unique electronic environment.

The nitro group, being a powerful electron-withdrawing group, significantly reduces the electron density of the aromatic ring. This effect is somewhat counteracted by the two electron-donating methoxy groups. The methyl ester group also acts as an electron-withdrawing group. This push-pull electronic nature influences the molecule's reactivity and physical properties. It is described as a pale yellow crystalline powder. chemicalbook.com

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₆ scbt.com
Molecular Weight241.20 g/mol nih.gov
AppearancePale yellow crystalline powder chemicalbook.com
Boiling Point141-144 °C chemicalbook.comsigmaaldrich.comchemsrc.com
CAS Number26791-93-5 scbt.comglpbio.com

Emerging Research Frontiers for this compound

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. chemicalbook.com Its value lies in the strategic placement of its functional groups, which can be selectively modified to build intricate molecular architectures.

A key application is the synthesis of methyl 2-amino-4,5-dimethoxybenzoate. researchgate.net This transformation, achieved through the reduction of the nitro group to an amine, creates a valuable precursor for a variety of heterocyclic compounds. This amino ester is a building block for certain quinazoline (B50416) derivatives, which have been investigated for a range of biological activities. researchgate.net The presence of the methoxy and ester groups allows for further chemical modifications, making this compound a versatile starting material for creating libraries of compounds for screening in drug discovery and materials science. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO6 B1580856 Methyl 4,5-dimethoxy-2-nitrobenzoate CAS No. 26791-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,5-dimethoxy-2-nitrobenzoate
Source PubChem
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InChI

InChI=1S/C10H11NO6/c1-15-8-4-6(10(12)17-3)7(11(13)14)5-9(8)16-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYKLKHBZGFKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067253
Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
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Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26791-93-5
Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
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Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
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Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
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Record name Benzoic acid, 4,5-dimethoxy-2-nitro-, methyl ester
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Record name Methyl 4,5-dimethoxy-2-nitrobenzoate
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Synthetic Methodologies and Strategic Route Design for Methyl 4,5 Dimethoxy 2 Nitrobenzoate

Established Multi-Step Synthetic Pathways

Nitration of Substituted Benzoic Acid Derivatives

The foundational step in the synthesis is the nitration of 3,4-dimethoxybenzoic acid. This reaction utilizes a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (NO₂) onto the benzene (B151609) ring. chemicalbook.comtruman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. scirp.org The reaction is typically performed by adding the nitrating mixture to the benzoic acid derivative while maintaining a low temperature to control the reaction rate and selectivity. truman.edu One documented procedure involves adding 3,4-dimethoxybenzoic acid to a 20% nitric acid solution and heating the mixture, resulting in a 77% yield of 4,5-dimethoxy-2-nitrobenzoic acid after purification. chemicalbook.com

The directing effects of the substituents on the aromatic ring are crucial for controlling the regioselectivity of the nitration reaction. In 3,4-dimethoxybenzoic acid, the ring is substituted with two electron-donating methoxy (B1213986) groups (-OCH₃) and one electron-withdrawing carboxylic acid group (-COOH). The methoxy groups are ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator.

The positions ortho to the methoxy groups are C-2 and C-5 for the 4-methoxy group, and C-2 and C-5 for the 3-methoxy group. The position meta to the carboxylic acid group is C-5. The powerful activating and directing influence of the two methoxy groups dominates the reaction, guiding the incoming electrophile (the nitronium ion). The C-2 and C-6 positions are activated by one methoxy group each, while the C-5 position is activated by both. However, the C-2 position is sterically less hindered than the C-5 position, which is situated between the two methoxy groups. Furthermore, theoretical studies on related dialkoxybenzenes suggest that the regioselectivity is significantly influenced by the electronic properties and symmetry of the molecule's frontier orbitals. nih.gov In the case of 3,4-dimethoxybenzoic acid, the nitration occurs preferentially at the C-6 position (which becomes the C-2 position in the product, 4,5-dimethoxy-2-nitrobenzoic acid) or the C-2 position, but due to steric hindrance from the adjacent carboxylic acid group at C-1, the substitution at C-6 is more favored. The selective formation of the 2-nitro isomer (relative to the original numbering of the benzoic acid) is also influenced by steric hindrance from the adjacent methoxy group at the C-4 position. mdpi.com

The optimization of nitration conditions is critical for maximizing the yield of the desired product and minimizing the formation of byproducts, such as other regioisomers or dinitrated compounds. researchgate.netfrontiersin.org Key parameters that are frequently adjusted include temperature, reaction time, and the concentration and ratio of the nitrating reagents.

Temperature: Temperature control is paramount in nitration reactions. These reactions are highly exothermic, and maintaining a low temperature, often between 0°C and 5°C, is essential to prevent over-nitration and the formation of undesired side products. truman.edu In some protocols, the reaction mixture is poured over ice water upon completion to quench the reaction and precipitate the product. chemicalbook.comtruman.edu

Reagents: The choice and concentration of the nitrating agent significantly impact the reaction outcome. A common and effective nitrating system is a mixture of concentrated sulfuric acid and nitric acid (mixed acid). truman.edu The concentration of nitric acid can be varied; for instance, using dilute aqueous nitric acid can enhance safety and selectivity for mono-nitration. frontiersin.org The ratio of the substrate to the nitrating agent is also carefully controlled to achieve the desired degree of nitration.

ParameterConditionObservationReference
Starting Material 3,4-Dimethoxybenzoic AcidCommon precursor for the synthesis. chemicalbook.com
Nitrating Agent 20% Nitric AcidYielded 77% of 4,5-dimethoxy-2-nitrobenzoic acid. chemicalbook.com
Nitrating Agent HNO₃/H₂SO₄A standard mixed acid system for nitration. truman.edu
Temperature 60°CUsed with 20% nitric acid for 6 hours. chemicalbook.com
Temperature 0-5°CRecommended to control exothermicity and prevent side reactions. truman.edu
Quenching Poured onto ice-waterEffective method to stop the reaction and precipitate the product. chemicalbook.comtruman.edu

Esterification Protocols

Following the successful nitration of the benzoic acid derivative, the second major step is the esterification of the resulting 4,5-dimethoxy-2-nitrobenzoic acid. This reaction converts the carboxylic acid functional group into a methyl ester, yielding the target compound, methyl 4,5-dimethoxy-2-nitrobenzoate. The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. google.combond.edu.au

The esterification of 4,5-dimethoxy-2-nitrobenzoic acid is typically catalyzed by a strong mineral acid. Sulfuric acid is a frequently used catalyst for this purpose. google.comgoogle.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. The amount of catalyst used is generally small (catalytic amounts), as excessive acid can lead to side reactions. google.com Alternative catalysts, such as polyfluoroalkanesulfonic acids, have also been employed for the esterification of nitrobenzoic acids, offering high yields under specific conditions. google.com

One documented synthesis of a related compound, methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, involves reacting the corresponding carboxylic acid with methanol using concentrated sulfuric acid as the catalyst. google.com This highlights the general applicability of this catalytic technique for nitro-substituted benzoic acids.

The efficiency and yield of the esterification reaction are significantly influenced by the reaction conditions, particularly the choice of solvent and the operating temperature.

Solvent: In Fischer esterification, the alcohol reactant, methanol, often serves as the solvent as well. google.combond.edu.au Using a large excess of methanol helps to shift the reaction equilibrium towards the formation of the ester product. In some cases, an inert co-solvent that is immiscible with water, such as xylene or toluene, can be used. google.comgoogle.com This allows for the removal of water formed during the reaction via azeotropic distillation, which also drives the equilibrium towards the product side. Studies on related esterification reactions have explored the use of various solvents, including polar solvents like THF and nonpolar solvents like toluene, showing that the solvent choice can affect reaction rates. aiche.org

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the alcohol being used. bond.edu.augoogle.com For the synthesis involving methanol and sulfuric acid, a reaction temperature of 60-70°C for an extended period (e.g., 55 hours) has been reported for a similar substrate. google.com The optimal temperature is a balance between achieving a reasonable reaction rate and preventing the degradation of reactants or products. For esterifications using higher boiling point solvents like xylene, temperatures can range from 120°C to 180°C. google.com

ParameterConditionEffect on Yield/ReactionReference
Reactant/Solvent MethanolServes as both reactant and solvent, used in excess to drive equilibrium. google.combond.edu.au
Co-Solvent XyleneAllows for azeotropic removal of water, increasing yield. google.com
Catalyst Sulfuric AcidCommon and effective strong acid catalyst. google.comgoogle.com
Catalyst Polyfluoroalkanesulfonic acidAn alternative catalyst providing good yields. google.com
Temperature 60-70°CEffective range when using methanol and sulfuric acid. google.com
Temperature 135-140°CReaction temperature when using xylene as a solvent without a catalyst. google.com
Water Removal Azeotropic DistillationContinuously removes water, shifting equilibrium to favor ester formation. google.comgoogle.com

Precursor-Based Synthetic Approaches

Precursor-based strategies are fundamental in constructing this compound, primarily utilizing commercially available or readily synthesized starting materials that already contain the core benzoic acid structure.

The most direct and common method for preparing this compound is the esterification of its corresponding carboxylic acid, 4,5-Dimethoxy-2-nitrobenzoic acid. chemsrc.comsigmaaldrich.com This acid is a known compound with a melting point of 195-197 °C. chemsrc.comsigmaaldrich.com The esterification is typically an acid-catalyzed reaction.

General methods for the esterification of nitrobenzoic acids involve heating the acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst like sulfuric acid or a toluenesulfonic acid. google.com To drive the reaction to completion, liberated water is often removed, for example, by azeotropic distillation with an appropriate entraining liquid. google.com A reference example for a structurally similar compound, methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, involves reacting the corresponding acid with methanol and concentrated sulfuric acid at 60-70 °C for an extended period. google.com

The precursor, 4,5-Dimethoxy-2-nitrobenzoic acid, can be synthesized by the nitration of 3,4-dimethoxybenzoic acid (veratric acid). chemicalbook.com This reaction is typically carried out using nitric acid, often in an aqueous medium, at elevated temperatures (e.g., 60 °C), followed by purification to yield the desired nitro-substituted acid. chemicalbook.com

Table 1: Esterification of Substituted Nitrobenzoic Acids This table presents illustrative conditions for the esterification of nitrobenzoic acids, which are applicable to the synthesis of this compound.

Nitrobenzoic Acid PrecursorAlcoholCatalystConditionsProductReference
4,5-Dimethoxy-2-nitrobenzoic acidMethanolSulfuric AcidHeatingThis compound chemsrc.com, google.com
5-Hydroxy-4-methoxy-2-nitrobenzoic acidMethanolSulfuric Acid60-70 °C, 55 hoursMethyl 5-hydroxy-4-methoxy-2-nitrobenzoate google.com
p-Nitrobenzoic acidGlycerolToluene sulphonic acid>100 °C, azeotropic distillationGlycerol mono-para-nitrobenzoate google.com
Demethylation and Remethylation Strategies for Substitution Pattern Control

A key strategy involves the selective demethylation of a dimethoxy compound. For instance, 4,5-dimethoxy-2-nitrobenzoic acid can be selectively demethylated at the 5-position to yield 5-hydroxy-4-methoxy-2-nitrobenzoic acid. google.com This reaction can be achieved by treating the dimethoxy compound with a base, such as a 20% aqueous potassium hydroxide (B78521) solution, followed by acidification. google.com This process provides an avenue to introduce different alkyl groups or functionalize the hydroxyl group before a potential remethylation step if needed, thus ensuring precise control over the final substitution pattern. While this specific example leads to a different final product, the principle of selective demethylation is a powerful tool in the synthetic chemist's arsenal (B13267) for managing substitution. google.com

The removal of a methyl group from a C-O bond in this context is a standard, albeit sometimes challenging, chemical transformation. The subsequent remethylation of the resulting hydroxyl group can then be performed under controlled conditions to yield the original methoxy group or a different ether, providing a versatile method for manipulating the molecular structure.

Advanced Synthetic Techniques and Process Intensification

To enhance the safety, efficiency, and sustainability of synthesizing nitroaromatic compounds like this compound, advanced manufacturing technologies are being explored and implemented.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, particularly for reactions that are highly exothermic or involve potentially hazardous reagents, such as nitrations. beilstein-journals.orgrsc.org Traditional batch nitration processes pose significant safety risks due to the exothermic nature of the reaction and the explosive potential of nitro compounds. rsc.org

Flow reactors offer superior heat and mass transfer, minimal reactant volume within the reactor at any given time, and precise control over reaction parameters like temperature and residence time. rsc.org These features lead to enhanced safety, higher yields, and better selectivity. rsc.org For instance, continuous-flow processes have been successfully developed for the mononitration of various aromatic compounds with high yield and selectivity, demonstrating the technology's industrial potential. rsc.org Metal-free reduction of nitro compounds to amines has also been achieved with high yields and short reaction times in continuous-flow systems. beilstein-journals.org While a specific continuous flow synthesis for this compound is not detailed in the provided literature, the successful application of this technology to the synthesis of other nitroaromatic compounds, including key pharmaceutical intermediates, strongly suggests its applicability and benefits for the production of this target molecule. rsc.orgchemrxiv.org

Table 2: Advantages of Continuous Flow Synthesis for Nitroaromatic Compounds

FeatureAdvantageRelevance to this compound SynthesisReference
Enhanced Heat TransferImproved temperature control, reduced risk of thermal runawayThe nitration step to produce the precursor is highly exothermic. rsc.org
Small Reactor VolumeMinimized inventory of hazardous materials, enhanced safetyReduces risks associated with handling nitro compounds. rsc.org
Precise ControlBetter control over residence time and stoichiometryLeads to higher selectivity and yield, minimizing impurities. rsc.org
ScalabilityDirect scale-up from lab to productionOffers a pathway for efficient industrial production. rsc.org
AutomationRemote and automated operationIncreases operator safety and process robustness. chemrxiv.org

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The esterification of nitro-substituted anthranilic acids has been successfully carried out under microwave irradiation, demonstrating the potential of this technique for the synthesis of this compound. researchgate.net

In a study on the synthesis of methyl 4- and 5-nitroanthranilates, microwave heating at 100°C for just 30 minutes was sufficient to achieve high yields of the ester products from the corresponding acids. researchgate.net This represents a significant rate enhancement over traditional thermal methods which can require many hours. google.com The efficiency of microwave heating allows for rapid optimization of reaction conditions and has been shown to be scalable, facilitating the simple and inexpensive production of these compounds. researchgate.net The application of this technology to the esterification of 4,5-Dimethoxy-2-nitrobenzoic acid could similarly reduce reaction times and potentially increase throughput. researchgate.net

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to several stages of the process.

One key area is the nitration step. Traditional nitration using mixed nitric and sulfuric acids is effective but generates significant acidic waste. rsc.org The development of greener nitrating systems is an active area of research. For example, a mixture of nitric acid and acetic anhydride (B1165640) (HNO₃/Ac₂O) has been used as a more environmentally friendly nitrating agent for the synthesis of 5-methyl-2-nitrobenzoic acid, offering high selectivity. researchgate.net Another green approach involves the use of solid acid catalysts to replace liquid acids, although scalability can be a challenge. rsc.org

For the esterification step, the use of greener solvents is a key consideration. A study on microwave-assisted esterification identified ethyl acetate (B1210297) as a suitable green solvent, replacing more hazardous options like DMF. researchgate.net Furthermore, process intensification techniques like continuous flow not only improve safety and efficiency but also contribute to green chemistry by reducing waste and energy consumption. rsc.org The incorporation of waste acid recycling strategies within a continuous process further enhances the economic and environmental viability of the synthesis. rsc.org

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of Methyl 4,5-dimethoxy-2-nitrobenzoate, offering precise insights into its molecular structure. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the identity and purity of the compound can be unequivocally confirmed.

The ¹H-NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of each proton. chemicalbook.com The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy (B1213986) groups significantly impact the positions of the aromatic proton signals.

The benzene (B151609) ring of this compound contains two aromatic protons. Due to the substitution pattern, these protons appear as singlets in the ¹H-NMR spectrum. The proton at the C-3 position is typically found further downfield compared to the proton at the C-6 position. This is attributed to the deshielding effect of the adjacent electron-withdrawing nitro group. chemicalbook.com

ProtonChemical Shift (ppm)Multiplicity
H-3~7.6s
H-6~7.2s

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

The ¹H-NMR spectrum also clearly shows the signals for the protons of the two methoxyl groups and the methyl ester group. These protons are in different chemical environments and thus resonate at distinct frequencies. The two methoxy groups at positions C-4 and C-5, while chemically similar, may sometimes show slightly different chemical shifts. The methyl ester protons typically appear as a sharp singlet. unn.edu.ng

Proton GroupChemical Shift (ppm)Multiplicity
C4-OCH₃~3.9s
C5-OCH₃~3.8s
COOCH₃~3.9s

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

The ¹³C-NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. chemicalbook.comunn.edu.ng The chemical shifts of the carbon atoms are influenced by the attached functional groups.

Carbon AtomChemical Shift (ppm)
C=O (Ester)~165
C-4 (aromatic)~153
C-5 (aromatic)~148
C-2 (aromatic)~140
C-1 (aromatic)~125
C-6 (aromatic)~110
C-3 (aromatic)~108
C4-OCH₃~56
C5-OCH₃~56
COOCH₃~52

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. chemicalbook.com

While direct experimental data for 2D NMR of this compound is not widely published, the application of these techniques is fundamental for unambiguous structural assignment. chemicalbook.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. For instance, it would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, and the methoxyl proton signals to the methoxyl carbon signals. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds). For example, HMBC spectra would show correlations from the methyl ester protons to the ester carbonyl carbon and the C-1 aromatic carbon. It would also show correlations from the aromatic protons to adjacent and geminal carbon atoms, confirming the substitution pattern on the benzene ring. columbia.edu

These 2D NMR methods are instrumental in differentiating between isomers and confirming the precise arrangement of the substituents on the aromatic ring.

For instance, aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances, known as Aromatic Solvent-Induced Shifts (ASIS). These shifts are dependent on the spatial orientation of the solute relative to the solvent molecules. Polar solvents like DMSO-d₆ can also influence chemical shifts, particularly for protons involved in or near polar functional groups, through dipole-dipole interactions and hydrogen bonding with trace water. The chemical shift of protons can be affected by the polarity of the solvent, with more polar solvents often causing a downfield shift for certain protons. unn.edu.ng

Proton NMR (¹H-NMR) Chemical Shift Analysis

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds.

Carbonyl Stretch Vibrations

The IR spectrum of this compound features a prominent absorption band characteristic of the carbonyl (C=O) stretching vibration of the methyl ester group. This strong band typically appears in the region of 1720-1740 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

Nitro Group Vibrational Modes

The nitro group (NO₂) gives rise to two distinct and strong absorption bands in the IR spectrum. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, the asymmetric stretch is typically observed in the range of 1500–1550 cm⁻¹, while the symmetric stretch appears between 1335 and 1370 cm⁻¹. These intense bands are key spectroscopic markers for the presence of the nitro functional group in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₁₀H₁₁NO₆. nih.gov The theoretical exact mass can be calculated and compared to the experimentally determined value from HRMS to confirm the molecular formula with a high degree of confidence. The molecular weight of the compound is approximately 241.20 g/mol . nih.gov

Fragmentation Pattern Analysis

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 241. nih.gov The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule include the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment ion at m/z 210. Further fragmentation can occur, leading to other characteristic peaks. For instance, a peak at m/z 136 can be observed, likely corresponding to the loss of both the nitro group and the ester functionality. Another significant fragment may appear at m/z 133. nih.gov

Table 1: Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
241[C₁₀H₁₁NO₆]⁺ (Molecular Ion)
210[M - OCH₃]⁺
136[C₈H₈O₂]⁺
133[C₇H₅O₃]⁺

This table is based on common fragmentation patterns for similar compounds and available mass spectral data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption spectrum is influenced by the presence of chromophores, which are parts of a molecule that absorb light.

X-ray Diffraction (XRD) for Solid-State Structure Determinationresearchgate.netnih.gov

X-ray diffraction (XRD) is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

While the specific crystal structure of this compound has not been reported in the surveyed literature, analysis of closely related structures, such as Methyl 4-nitrobenzoate (B1230335) and Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, can provide valuable insights into its likely solid-state conformation. stackexchange.comnih.gov

For Methyl 4-nitrobenzoate, single-crystal XRD analysis reveals a monoclinic crystal system. researchgate.netnih.gov Key structural features include the near co-planarity of the nitro group with the benzene ring, with a dihedral angle of approximately 0.6°. researchgate.netnih.gov The methoxycarbonyl group is slightly twisted out of the plane of the benzene ring. researchgate.netnih.gov

In the case of Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, which is a more complex derivative, the crystal structure is also monoclinic. stackexchange.com The presence of the bulky benzyloxy group influences the crystal packing.

The following table summarizes the crystallographic data for Methyl 4-nitrobenzoate, which serves as a foundational model for understanding the crystal structure of its dimethoxy derivative. researchgate.netnih.gov

Crystallographic ParameterMethyl 4-nitrobenzoate
Crystal SystemMonoclinic researchgate.netnih.gov
Space GroupP2₁/c researchgate.netnih.gov
a (Å)7.109 (3) nih.gov
b (Å)17.092 (6) nih.gov
c (Å)7.193 (3) nih.gov
β (°)116.292 (4) nih.gov
Volume (ų)783.6 (5) nih.gov
Z4 nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Ab-initio and DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become standard tools for investigating the properties of nitroaromatic compounds. Methods like B3LYP and B3PW91 are frequently employed to provide a balance between computational cost and accuracy for molecules of this size. epstem.net

Theoretical geometry optimization of Methyl 4,5-dimethoxy-2-nitrobenzoate is performed to find the minimum energy structure of the molecule in the gas phase or in a simulated solvent environment. These calculations yield important data on bond lengths, bond angles, and dihedral angles. For similar molecules, studies have shown that optimized geometries calculated via DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are in good agreement with experimental data obtained from X-ray crystallography. nih.gov

Electronic structure analysis provides a map of the electron distribution within the molecule. Molecular Electrostatic Potential (MEP) maps are particularly useful as they illustrate the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack. For nitroaromatic compounds, the MEP surface typically shows negative potential (red and yellow regions) around the oxygen atoms of the nitro and carbonyl groups, indicating these are sites prone to electrophilic attack. Positive potential (blue regions) is often located around the hydrogen atoms.

Mulliken atomic charge calculations distribute the total molecular charge among the individual atoms, offering a quantitative measure of the electronic environment of each atom. This data is vital for understanding the molecule's reactivity and intermolecular interactions.

ParameterTypical Calculated Value (DFT/B3LYP)
C-N (Nitro Group) Bond Length~1.48 Å
N-O (Nitro Group) Bond Length~1.23 Å
C=O (Ester Group) Bond Length~1.21 Å
C-O (Ester Group) Bond Length~1.35 Å
Dihedral Angle (Benzene Ring to Nitro Group)Variable, often twisted >15°

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net Theoretical calculations often show a strong linear correlation with experimental NMR data, allowing for precise assignment of chemical shifts to specific atoms within the molecule. epstem.net

Similarly, theoretical vibrational frequencies (IR and Raman) can be calculated. These computed frequencies are typically scaled by an appropriate factor to correct for anharmonicity and limitations in the theoretical model, resulting in a theoretical spectrum that closely matches the experimental one. epstem.net

Table 2: Comparison of Theoretical and Experimental NMR Chemical Shifts Note: This table illustrates the typical correlation achieved in studies on related compounds. Specific calculated values for this compound require a dedicated computational study.

NucleusCalculation MethodCorrelation (R²) with Experimental Data
¹³C-NMRGIAO (B3LYP/6-311G(d,p))>0.995
¹H-NMRGIAO (B3LYP/6-311G(d,p))>0.870

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEg), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. epstem.net A small energy gap suggests that the molecule is more reactive and can be easily excited. In nitroaromatic compounds like this compound, the HOMO is typically localized on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO is often centered on the electron-withdrawing nitro group.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. nih.gov This method is instrumental in drug discovery for virtual screening of large compound libraries and for understanding the mechanism of action of potential therapeutic agents. nih.govnih.gov

The process involves placing the ligand in various conformations and orientations within the protein's binding pocket and using a scoring function to estimate the binding affinity (ΔG) for each pose. nih.govmdpi.com While specific molecular docking studies featuring this compound are not prominent in the literature, its structure contains key functional groups—a nitro group, methoxy (B1213986) groups, and a methyl ester—that can participate in various non-covalent interactions, including hydrogen bonds, and van der Waals forces. These features make it a candidate for computational screening against various protein targets. The results of such simulations could guide the synthesis of more potent and selective derivatives for therapeutic or agrochemical applications. youtube.com

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling is a specialized area of computational chemistry focused on elucidating the detailed mechanism of a chemical reaction. This involves calculating the potential energy surface for the reaction, identifying all intermediates and, most importantly, locating the transition state structures. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

For this compound, a relevant reaction for such analysis would be the reduction of the nitro group to an amino group, a common transformation in the synthesis of pharmaceuticals and other fine chemicals. Computational modeling could map out the stepwise transfer of electrons and protons, characterizing the transient intermediates and transition states involved. However, such detailed mechanistic studies for this specific molecule are not widely available in published research.

Excited State Dynamics and Photochemical Mechanisms

The photochemical behavior of this compound is primarily governed by its 2-nitrobenzyl chromophore. This class of compounds is well-known for its use as a photolabile protecting group, releasing a caged molecule upon UV irradiation. Ultrafast spectroscopic studies on closely related compounds, like 4,5-dimethoxy-2-nitrobenzyl acetate (B1210297), provide a clear model for the excited-state dynamics. researchgate.net

Upon absorption of a near-ultraviolet photon, the molecule is promoted to an excited singlet state with π-π* character. This initial excited state is extremely short-lived, decaying within approximately 500 femtoseconds. researchgate.net It transitions to a lower-energy "dark" excited state with n-π* character, which is localized on the nitro group. This n-π* state is the key intermediate in the photochemical reaction and has a lifetime of about 1 to 2 nanoseconds. researchgate.netnih.gov From this state, the molecule undergoes internal conversion to the ground state via a conical intersection, leading to the chemical rearrangement that results in the release of the protected group. nih.gov The efficiency of this photochemical process can be influenced by factors such as solvent polarity. nih.gov

Singlet and Triplet State Investigations

The electronic states of nitroaromatic compounds are of significant interest due to their roles in photochemistry and reactivity. The ground state of most organic molecules, including this compound, is a singlet state (S₀). Upon absorption of energy, typically UV light, an electron is promoted to a higher energy orbital, resulting in an excited singlet state (S₁).

For many nitroaromatic compounds, there is a rapid and efficient transition from the first excited singlet state (S₁) to a lower-energy triplet state (T₁). This process is known as intersystem crossing (ISC). The rate of ISC in nitroaromatics is often very high, which can lead to very low or undetectable fluorescence from the S₁ state. acs.org

The first excited singlet states in many nitrated polyaromatic molecules are characterized as having a ππ* nature with some degree of charge transfer character. acs.org This implies a redistribution of electron density upon excitation. The relative energies of the singlet and triplet states, and thus the efficiency of intersystem crossing, are influenced by the molecular structure and the solvent environment. For instance, in some nitroaromatics, increasing solvent polarity can stabilize the S₁ state more than the relevant triplet states, potentially leading to longer S₁ lifetimes. acs.org

In molecules containing an ortho-nitrobenzyl group, which is structurally analogous to this compound, both singlet and triplet excited states can be involved in photochemical reactions. It has been shown through computational studies that while the majority of excited molecules may undergo processes from the singlet state, a smaller fraction can cross over to the triplet state, which can then lead to different reaction pathways. rsc.org The stability and reactivity of these states are crucial for understanding the molecule's photochemical behavior. Generally, for a given electron configuration, the triplet state is lower in energy than the corresponding singlet state. quora.com

Table 1: General Properties of Singlet and Triplet States in Aromatic Nitro Compounds

PropertySinglet State (S₁)Triplet State (T₁)
Electron Spins Paired (antiparallel)Unpaired (parallel)
Energy Level Generally higher than T₁Generally lower than S₁
Lifetime Typically short (nanoseconds)Typically longer (microseconds to seconds)
Intersystem Crossing Can efficiently transition to T₁ in nitroaromatics. acs.orgReceives population from S₁ via ISC.
Reactivity Can undergo specific photochemical reactions.Often participates in different reaction pathways than S₁. rsc.org

Charge Transfer States and Reactivity

The concept of charge transfer is central to understanding the electronic properties and reactivity of nitroaromatic compounds. The nitro group (-NO₂) is a strong electron-withdrawing group, while the methoxy groups (-OCH₃) are electron-donating groups. In this compound, this substitution pattern creates a significant potential for intramolecular charge transfer (ICT), where electron density is moved from the methoxy-substituted part of the benzene ring towards the nitro group.

This charge transfer character is expected to be more pronounced in the excited state. Upon photoexcitation, a substantial shift in electron density can occur, leading to a highly polar excited state. nih.gov This change in dipole moment upon excitation is a key feature of molecules with ICT character. nih.gov

The reactivity of the molecule is directly linked to these charge transfer phenomena. For instance, the increased electron density on the nitro group in an excited or charge-transfer state can influence its interaction with other molecules or its propensity to undergo conformational changes. Studies on related molecules have shown that charge transfer can induce twisting of the nitro group relative to the aromatic ring. nih.gov This conformational change is a mode of relaxation for the excited state.

Furthermore, the distribution of charge within the molecule affects its electrostatic potential and how it interacts with other reagents. The presence of both strong electron-donating and electron-withdrawing groups suggests that this compound could exhibit complex reactivity, potentially acting as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the attacking species. The reactivity of esters, in general, is a well-studied area, and the electronic effects of the substituents on the aromatic ring will modulate the electrophilicity of the carbonyl carbon. kinampark.com

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with the rotation of the methoxy and nitro substituent groups, as well as the methyl ester group, relative to the benzene ring. The interplay of steric hindrance and electronic effects (conjugation) governs the preferred conformations and the energy barriers between them.

The nitro group's rotation is subject to a significant energy barrier due to changes in π-electron conjugation with the aromatic ring. acs.org In its most stable conformation, the nitro group tends to be coplanar with the benzene ring to maximize this conjugation. However, steric interactions with adjacent substituents, in this case, the methyl ester group at the 2-position, can force it out of the plane.

Similarly, the methoxy groups and the methyl ester group have preferred orientations. The methyl ester group's planarity with the ring is also influenced by a balance of resonance stabilization and steric hindrance. Computational studies on methyl nitrobenzoate isomers have been used to analyze their structural and energetic properties. researchgate.net

Applications in Advanced Organic Synthesis and Precursor Chemistry

Intermediate in Complex Molecule Synthesis

The strategic placement of its functional groups allows for sequential and controlled modifications, making Methyl 4,5-dimethoxy-2-nitrobenzoate a key building block in multi-step syntheses. Researchers utilize this compound to introduce the substituted phenyl moiety into larger, more complex structures.

In the field of medicinal chemistry, derivatives of this compound are instrumental as precursors for developing new therapeutic agents. google.com The compound's scaffold is found in various molecules designed for biological activity.

A pivotal transformation of this compound is the reduction of its nitro group to an amino group. This reaction yields Methyl 2-amino-4,5-dimethoxybenzoate, a significantly more versatile intermediate for pharmaceutical synthesis. researchgate.net The resulting amino group can then undergo a variety of substitution reactions to build diverse molecular frameworks.

The reduction of the nitro group is a critical step that opens up numerous possibilities for creating bioactive molecules. This transformation is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), or with reducing agents like iron powder in an acidic medium. The resulting aniline derivative is a key precursor for a wide range of pharmaceuticals.

Table 1: Key Transformation and Subsequent Reactions

Starting MaterialReactionKey ReagentsProductApplication
This compoundNitro Group ReductionH₂, Pd/C or Fe, HClMethyl 2-amino-4,5-dimethoxybenzoateIntermediate for heterocycle synthesis
Methyl 2-amino-4,5-dimethoxybenzoateAcylationAcid Chlorides, AnhydridesN-Acyl derivativesBuilding blocks for various APIs
Methyl 2-amino-4,5-dimethoxybenzoateCyclizationVarious (e.g., with formamides, isocyanates)Heterocyclic compounds (e.g., quinazolines)Core structures in drug candidates

The amino-ester derivative, Methyl 2-amino-4,5-dimethoxybenzoate, is an essential building block for synthesizing heterocyclic compounds like quinolones and quinazolines. researchgate.netmdpi.com These scaffolds are present in a multitude of pharmacologically active compounds.

The synthesis of quinazolinones, for example, can be achieved by reacting the amino-benzoate with reagents like isatoic anhydride (B1165640) or by condensation reactions with orthoesters followed by cyclization with an amine. mdpi.comnih.gov The general approach involves the formation of an amidine intermediate which then undergoes intramolecular cyclization to form the quinazoline (B50416) ring system. Similarly, quinolone structures can be synthesized through cyclization reactions involving the amino and ester functionalities of the precursor. mdpi.com The dimethoxy substitution pattern provided by the starting material is often crucial for the biological activity of the final product.

The synthetic utility of this compound extends to the development of new agrochemicals. The strategies used in pharmaceutical synthesis, such as the reduction of the nitro group followed by derivatization, are also applied to create novel herbicides, pesticides, and fungicides. The core structure can be modified to target specific biological pathways in plants or pests. The resulting amide, quinazoline, and other heterocyclic derivatives are classes of compounds actively explored in agrochemical research. google.com

Pharmaceutical Compound Synthesis

Synthesis of Novel Heterocyclic Systems

Beyond its role as a precursor, this compound is used in the direct synthesis of novel heterocyclic systems through various chemical transformations.

Hydrazones are a class of organic compounds with significant biological activities and are valuable intermediates in their own right. While the direct conversion of the methyl ester in this compound to a hydrazide can be challenging, a common synthetic strategy involves a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid (4,5-dimethoxy-2-nitrobenzoic acid). This acid is then activated (e.g., by conversion to an acid chloride) and reacted with hydrazine (B178648) to form the corresponding hydrazide.

Alternatively, and more directly applicable to related structures, is the conversion of a precursor aldehyde to a hydrazone. For instance, 3,4-dimethoxy-2-nitrobenzaldehyde can be synthesized and then condensed with various aryl hydrazine hydrochlorides to produce novel hydrazone compounds. researchgate.net This condensation reaction is a well-established method for forming hydrazones. nih.govnih.govresearchgate.net The resulting hydrazones can serve as ligands for metal complexes or as precursors for other heterocyclic systems like pyrazoles or indoles.

Table 2: Representative Synthesis of Hydrazone Derivatives

Aldehyde PrecursorHydrazine ReactantReaction TypeProduct Class
3,4-dimethoxy-2-nitrobenzaldehydeAryl hydrazine hydrochloridesCondensationAryl Hydrazones
4-methoxybenzaldehyde4-methoxybenzoylhydrazideCondensationBenzoyl Hydrazones
Substituted benzaldehydesSubstituted benzoic acid hydrazideCondensationBenzoyl Hydrazones

Construction of Benzofuran (B130515) Derivatives

Benzofurans are a significant class of heterocyclic compounds found in many biologically active natural products and synthetic drugs. While direct synthesis of benzofurans from this compound is not commonly documented, a key synthetic strategy involves its role as a precursor to a more reactive intermediate.

A pivotal first step is the reduction of the nitro group to an amine, a common and efficient transformation in organic synthesis. This reaction converts this compound into Methyl 2-amino-4,5-dimethoxybenzoate. This transformation is typically achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas. chemicalbook.com

The resulting product, an ortho-amino benzoate (B1203000) derivative, is a valuable building block for constructing the benzofuran ring system. chemicalbook.com Although various methods exist for benzofuran synthesis, the specific pathways from this amino intermediate would involve subsequent reactions to form the fused furan ring, leveraging the adjacent amino and ester functionalities. organic-chemistry.orgnih.gov

Role as a Caging Group in Photochemistry

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, a structure directly related to this compound, is a cornerstone in the field of photochemistry, where it functions as a photoremovable protecting group (PPG), often called a "caging group". researchgate.netinstras.com This technology allows for the spatial and temporal control over the release of biologically active molecules, such as neurotransmitters, nucleotides, and acids. acs.orgwikipedia.org

The process of "caging" involves attaching the DMNB group to a crucial functional group of a bioactive molecule, rendering it inert. researchgate.netnih.gov The molecule remains "caged" and inactive until it is exposed to a specific wavelength of light, typically in the UV range (e.g., 340-360 nm). researchgate.netthermofisher.com

Upon irradiation, the DMNB group undergoes an intramolecular redox reaction. researchgate.net This light-triggered cleavage releases the active biomolecule and a byproduct, 2-nitroso-4,5-dimethoxybenzaldehyde. researchgate.netnih.gov The key advantages of the DMNB caging group are summarized in the table below.

Table 1: Key Features of the DMNB Caging Group

FeatureDescription
Photochemical Release Cleavage is initiated by UV light, allowing for precise control over the timing and location of substrate release. researchgate.net
Wavelength The dimethoxy substituents shift the absorption to longer, less damaging wavelengths (~355 nm) compared to the parent 2-nitrobenzyl group. instras.comthermofisher.com
Efficiency While the dimethoxy groups increase the extinction coefficient (light absorption), the quantum yield of photolysis is generally lower than some other caging groups. instras.comthermofisher.com
Byproducts The photolysis reaction generates a nitrosobenzaldehyde derivative as a byproduct. researchgate.netnih.gov

This technology has been instrumental in studying dynamic biological processes, as it allows researchers to introduce a pulse of an active compound at a desired moment to observe its immediate effects. nih.gov

Materials Science Applications

The distinct chemical structure of this compound, featuring a stable aromatic core with reactive functional groups, makes it a valuable precursor in materials science. Its properties can be harnessed to create specialized materials, including colorants and advanced polymers.

Precursor for Dyes and Pigments

The nitroaromatic system of this compound is a foundational element for the synthesis of dyes and pigments. Nitro compounds themselves belong to an established class of chromophores (color-bearing molecules).

More significantly, the nitro group can be readily converted to an amino group (-NH2). This resulting amine, 2-amino-4,5-dimethoxybenzoic acid or its methyl ester, is a key intermediate for producing azo dyes. biosynth.com The synthesis of azo dyes involves a two-step process:

Diazotization : The amino group is treated with a source of nitrous acid (e.g., sodium nitrite and HCl) at low temperatures to form a highly reactive diazonium salt.

Coupling : The diazonium salt is then reacted with another aromatic compound (a coupling component), such as a phenol or aniline derivative, to form the azo compound, which is characterized by the -N=N- linkage that typically imparts a vibrant color. nih.govyoutube.com

Dyes derived from this structural backbone can be tailored to exhibit excellent stability and colorfastness, which are critical attributes for applications in the textile industry.

Incorporation into Polymer Matrices for Property Enhancement

Additives are frequently incorporated into polymers to modify and improve their physical and chemical properties, such as mechanical strength, thermal stability, and resistance to environmental degradation. lohtragon.comazom.com this compound and its derivatives can be integrated into polymer structures to enhance performance, particularly for thermal stability and UV resistance.

There are two primary strategies for this incorporation:

Functional Monomer Polymerization : The molecule can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate moiety. This new "functional monomer" is then co-polymerized with other standard monomers to build the main polymer chain, ensuring the functional unit is distributed throughout the material. cmu.edunih.gov

Post-Polymerization Modification : A pre-existing polymer with reactive side chains can be chemically modified by reacting it with the nitrobenzoate derivative. This grafts the functional molecule onto the polymer backbone. cmu.edu

The incorporation of such aromatic and nitro-functionalized units can improve the polymer's ability to withstand high temperatures and absorb damaging UV radiation, thereby extending the material's lifespan and performance. nih.gov

Derivatives and Analogs of Methyl 4,5 Dimethoxy 2 Nitrobenzoate

Synthesis and Characterization of Substituted Derivatives

The synthesis of derivatives of Methyl 4,5-dimethoxy-2-nitrobenzoate often involves modifications at the methoxy (B1213986) groups or the aromatic ring itself. For instance, demethylation of one or both methoxy groups can be achieved to yield hydroxylated derivatives. A patented process describes the selective demethylation of the methoxy group at the 5-position of 4,5-dimethoxy-2-nitrobenzoic acid, the carboxylic acid precursor to the target compound, to produce 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This reaction is typically carried out using a base in a suitable solvent. The resulting hydroxyl group can then be further functionalized.

Another common strategy involves the synthesis of analogs with different alkoxy groups. For example, Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has been synthesized from 4-hydroxy-3-methoxybenzoic acid. This multi-step process involves esterification of the starting material, followed by benzylation of the hydroxyl group.

The characterization of these newly synthesized derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of the protons and carbon atoms, respectively. Infrared (IR) spectroscopy helps in identifying the functional groups present in the molecule, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Below is a table summarizing the synthesis and characterization data for some representative derivatives:

Compound NameStarting MaterialKey Synthesis StepsSpectroscopic Data
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate 4,5-Dimethoxy-2-nitrobenzoic acid1. Reaction with a base (e.g., potassium hydroxide). 2. Acidification. 3. Esterification.¹H NMR: Signals corresponding to aromatic protons, a methoxy group, a hydroxyl proton, and a methyl ester group.
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate 4-Hydroxy-3-methoxybenzoic acid1. Esterification with methanol (B129727). 2. Benzylation of the hydroxyl group using benzyl (B1604629) bromide and a base (e.g., K₂CO₃).¹H NMR: Shows characteristic peaks for the aromatic protons, two different alkoxy groups (methoxy and benzyloxy), and the methyl ester. IR (cm⁻¹): Bands for C=O (ester), NO₂ (nitro), and C-O (ether) functionalities.
Methyl 4,5-dimethyl-2-nitrobenzoate 4,5-Dimethylbenzoic acid1. Nitration with HNO₃/H₂SO₄. 2. Esterification with methanol.¹H NMR (ppm): Aromatic protons (δ 7.8–8.2), methyl groups on the ring (δ 2.3–2.5), ester methyl group (δ 3.8–3.9). ¹³C NMR (ppm): Carbonyl carbon (δ 165–170), nitro-substituted carbons (δ 145–150). koreascience.kr

Structure-Reactivity Relationship Studies of Analogs

The reactivity of analogs of this compound is profoundly influenced by the nature and position of the substituents on the aromatic ring. These substituents can alter the electron density of the ring and steric hindrance around the reaction centers, thereby affecting the rate and outcome of chemical reactions.

Kinetic studies on related compounds, such as 4-nitrophenyl X-substituted-2-methylbenzoates, have shown that the nature of the substituent on the benzoyl moiety significantly impacts the rate of nucleophilic substitution reactions. For instance, in the aminolysis of these esters, substrates with electron-donating groups in the benzoyl moiety deviate from linear Hammett plots, suggesting stabilization of the ground state through resonance interactions. koreascience.kr

The reactivity of nitroaromatic compounds in nucleophilic aromatic substitution (SNAAr) is a well-studied area. The rate-limiting step is typically the addition of the nucleophile to the electron-deficient aromatic ring. The presence of electron-withdrawing groups, like the nitro group, is crucial for activating the ring towards this type of reaction. nih.gov The reactivity is also influenced by the nature of the leaving group, with fluoride (B91410) being the most reactive followed by other halogens. nih.gov

The steric bulk of substituents can also play a significant role. For example, in the nitration of substituted benzenes, bulky substituents can hinder the approach of the electrophile to the adjacent positions, favoring substitution at less sterically crowded sites.

Exploration of Isomeric Forms and Their Properties

Isomers of this compound, where the methoxy and nitro groups are arranged differently on the benzene (B151609) ring, exhibit distinct physical and chemical properties. These differences arise from variations in electronic effects, steric interactions, and intramolecular hydrogen bonding possibilities.

For instance, the acidity of the corresponding carboxylic acid isomers can vary significantly. The position of the electron-withdrawing nitro group relative to the carboxylic acid and electron-donating methoxy groups influences the stability of the carboxylate anion. For example, 3-nitrobenzoic acid is about ten times more acidic than benzoic acid due to the electron-withdrawing nature of the nitro group which stabilizes the conjugate base. scirp.org

The melting points of these isomers also differ, reflecting the variations in their crystal lattice energies. A comparison of the melting points of some dimethoxy-nitrobenzoic acid isomers is presented below:

IsomerCAS NumberMelting Point (°C)
4,5-Dimethoxy-2-nitrobenzoic acid 4998-07-6195-197 sigmaaldrich.com
2,3-Dimethoxy-5-nitrobenzoic acid 6653-93-6199-201
3,4-Dimethoxy-5-nitrobenzoic acid 6625-27-0185-187
2,6-Dimethoxy-3-nitrobenzoic acid 55776-17-5-

The spectroscopic properties of these isomers are also unique. The chemical shifts in their NMR spectra and the vibrational frequencies in their IR spectra are sensitive to the substitution pattern. For example, a theoretical and experimental study on methyl 3-nitrobenzoate revealed the presence of two stable rotational isomers in vacuum, with their relative populations being influenced by the solvent polarity. researchgate.net

Design and Synthesis of Conformationally Restricted Analogs

The design and synthesis of conformationally restricted analogs of biologically active molecules is a powerful strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. By locking the molecule into a specific, bioactive conformation, the entropic penalty of binding to a biological target is reduced.

For analogs of this compound, conformational restriction can be achieved by introducing bridges or additional rings to the structure. This can be accomplished through various synthetic strategies, such as intramolecular cyclization reactions. For example, creating a bridged bicyclic system from the dimethoxyphenyl core could lead to a more rigid scaffold. The synthesis of such bridged systems can be complex, often involving multi-step sequences. For example, the synthesis of bridged bicyclo[3.2.1]gamma-lactams has been achieved through a carbenoid insertion into a lactam N-H bond. nih.gov

Another approach involves the use of ring-closing metathesis or intramolecular Heck reactions to form cyclic structures that constrain the rotational freedom of the substituents. The design of these rigid scaffolds is often guided by computational modeling to predict the most stable and potentially bioactive conformations. Studies on macrocyclic kinase inhibitors have shown that rigid scaffolds often retain the same conformation as their acyclic counterparts within the binding site of their target protein. chemsrc.com

While specific examples of conformationally restricted analogs of this compound are not abundant in the literature, the principles of their design and synthesis are well-established and could be applied to this chemical scaffold to explore its potential in various fields.

Purification and Isolation Techniques in Research Scale

Chromatographic Methods

Chromatography is a cornerstone technique for the purification of Methyl 4,5-dimethoxy-2-nitrobenzoate, leveraging the compound's polarity to separate it from impurities.

Column Chromatography with Silica (B1680970) Gel

Flash column chromatography using silica gel is a widely adopted method for purifying nitrated aromatic esters. For compounds structurally similar to this compound, specific solvent systems have been proven effective. For instance, the related compound 4,5-dimethyl-2-nitrobenzoic acid is purified using a silica gel column. chemicalbook.com A gradient elution system is typically employed, starting with a less polar solvent mixture and gradually increasing the polarity to elute the compounds based on their affinity for the stationary phase.

A common mobile phase for this class of compounds is a mixture of hexane (B92381) and ethyl acetate (B1210297). A gradient starting from a 4:1 to a 2:1 ratio of hexane to ethyl acetate is often effective for separating the target molecule from less polar impurities and more polar byproducts. Another documented purification for a similar nitrobenzoate derivative utilized a gradient from 2:1 to 1:1 hexane:ethyl acetate. beilstein-journals.org The selection of the precise gradient and fraction collection is guided by real-time monitoring using Thin-Layer Chromatography.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for tracking the progress of the synthesis reaction and for identifying the optimal solvent system for column chromatography. By spotting the crude reaction mixture on a silica-coated plate and eluting it with a suitable solvent system, the separation of the product from other components can be visualized under UV light.

For the related compound, methyl 4,5-dimethyl-2-nitrobenzoate, a representative Retention Factor (Rf) value has been reported.

CompoundSolvent System (Hexane:Ethyl Acetate)Rf Value
Methyl 4,5-dimethyl-2-nitrobenzoate3:1~0.3

This data is crucial for establishing a baseline for the separation of this compound and for monitoring the fractions collected during column chromatography. The process involves using silica gel plates and staining with agents like potassium permanganate (B83412) or visualization under a UV lamp (254 nm). rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the final purity of this compound. While detailed preparative HPLC methods are less common at the research scale, analytical HPLC is standard for quality control. bldpharm.comglpbio.com

A typical setup would involve a reversed-phase column (such as a C18) with a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water, often with a pH modifier. For example, a method developed for methyl 4-hydroxy benzoate (B1203000) used a C18 column with a methanol:water (45:55 v/v) mobile phase, with the water adjusted to pH 4.8. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the nitroaromatic chromophore absorbs strongly, such as 254 nm. researchgate.net The purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks. Commercial suppliers often report purity levels greater than 97%, as determined by HPLC or GC (Gas Chromatography). glpbio.com

ParameterExample Condition for a Related Benzoate
ColumnL7Supelco (C18), 25cm x 4.6mm, 5 µm researchgate.net
Mobile PhaseMethanol:Water (45:55 v/v), pH 4.8 researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 254 nm researchgate.net

Recrystallization Techniques

Recrystallization is a fundamental purification technique used to obtain highly pure, crystalline solids from a crude product. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent.

For nitrated methyl benzoates, methanol is a commonly used solvent for recrystallization. google.com A solvent pair system, such as ethanol (B145695) and water, can also be effective. In this method, the compound is dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until turbidity is observed. The solution is then reheated until clear and allowed to cool, promoting the formation of pure crystals. The melting point of the recrystallized product, which is reported to be in the range of 141-144 °C, serves as a key indicator of its purity. sigmaaldrich.comchemsrc.com

Liquid-Liquid Extraction Procedures

Liquid-liquid extraction is a crucial workup step following the synthesis of this compound to separate the organic product from the aqueous reaction mixture containing acids and other water-soluble species.

The typical procedure involves quenching the reaction mixture by pouring it into ice-water. chemicalbook.com An organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane, is then added to extract the product. google.com The layers are separated, and the organic layer containing the product is washed sequentially. These washing steps often include a basic solution, like saturated sodium bicarbonate, to neutralize and remove any residual acid catalysts, followed by a wash with brine (saturated sodium chloride solution) to reduce the amount of dissolved water in the organic phase. Finally, the organic layer is dried over an anhydrous drying agent, such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization.

Research Challenges and Future Directions

Overcoming Regioselectivity Issues in Nitration of Substituted Aromatic Systems

The synthesis of Methyl 4,5-dimethoxy-2-nitrobenzoate typically involves the electrophilic nitration of a precursor such as 3,4-dimethoxybenzoic acid (veratric acid). A significant challenge in this process is controlling the regioselectivity—the position at which the nitro group is introduced onto the aromatic ring. The two methoxy (B1213986) groups and the carboxylic acid (or ester) group direct the incoming electrophile, potentially leading to a mixture of isomers. This reduces the yield of the desired product and complicates purification.

Traditional nitration methods using mixed nitric and sulfuric acid can be harsh and may lead to poor selectivity. researchgate.netnih.gov The dinitration of related 1,2-dialkoxybenzenes has been observed to proceed with unusual regioselectivity, a phenomenon that has been investigated using detailed Density Functional Theory (DFT) analysis. nih.govacs.org These studies suggest that the reaction mechanism may involve a single electron transfer (SET) process, where the regioselectivity is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic starting material. nih.govacs.org

Future research is directed at:

Developing milder and more selective nitrating agents that can operate under less corrosive conditions. researchgate.net

Utilizing alternative activation methods, such as aqueous-phase nitration, which can improve selectivity and reduce the environmental impact. frontiersin.orgrsc.org

Applying a deeper theoretical understanding, gained from computational studies, to predict and control the outcomes of nitration reactions on complex substituted benzene (B151609) rings.

ChallengeApproachRationale
Poor RegioselectivityDevelopment of novel, milder nitrating agents.Reduce formation of unwanted isomers and byproducts.
Isomer SeparationOptimization of reaction conditions based on DFT analysis.Predict and favor the formation of the desired 2-nitro isomer.
Harsh Reaction ConditionsExploring aqueous-phase or catalyst-mediated nitration.Increase safety, reduce waste, and improve process sustainability.

Development of More Efficient and Sustainable Synthetic Routes

One approach is the use of continuous-flow systems, which offer better control over reaction parameters like temperature and mixing, leading to higher yields and improved safety compared to batch processes. mdpi.com Another area of focus is the development of synthetic routes that avoid harsh reagents altogether. For example, methods using sodium nitrite (NaNO₂) catalyzed by copper salts have been studied as an alternative to traditional mixed-acid nitration. researchgate.net

Future efforts in this area will likely concentrate on:

Designing multi-step syntheses that are more atom-economical.

Implementing continuous-flow reactors for the large-scale production of nitroaromatic intermediates. mdpi.com

Investigating enzymatic or biocatalytic methods for nitration and other transformations, which could offer high selectivity under environmentally benign conditions.

Exploration of Novel Catalytic Systems for Transformations

Catalysis plays a pivotal role in the synthesis and subsequent transformations of this compound. The reduction of the nitro group to form Methyl 2-amino-4,5-dimethoxybenzoate is a crucial step for its use in pharmaceutical synthesis. While catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method, there is ongoing research into more advanced catalytic systems.

Researchers are exploring new heterogeneous catalysts, such as rhenium-based nanocomposites, for the reduction of nitroaromatic compounds. mdpi.com These novel catalysts can offer enhanced activity, stability, and potential for reuse, making the process more sustainable and cost-effective. mdpi.com For the synthesis itself, solid acid catalysts are being investigated as recyclable alternatives to corrosive liquid acids like sulfuric acid. researchgate.net

Key future directions include:

The design of highly selective catalysts that can reduce the nitro group without affecting the ester or methoxy functionalities.

The development of catalysts that operate efficiently under mild conditions (e.g., lower temperature and pressure).

The use of catalysts embedded in novel supports, such as 3D-printed reactors, to create robust systems for continuous manufacturing. mdpi.com

Advanced Applications in Drug Discovery and Materials Science

This compound is primarily valued as a synthetic intermediate. Its derivatives are building blocks for a wide range of more complex molecules, particularly in the pharmaceutical industry. nih.govnih.govresearchgate.net For instance, it is a precursor in some synthetic routes to Gefitinib, an anticancer drug. mdpi.com The substituted aminobenzoate, obtained after reduction of the nitro group, is a versatile scaffold for creating libraries of compounds for drug screening.

Beyond pharmaceuticals, nitroaromatic compounds have applications in the synthesis of dyes, polymers, and agrochemicals. nih.govnih.govresearchgate.net The specific substitution pattern of this compound, with its electron-donating methoxy groups and electron-withdrawing nitro and ester groups, creates a unique electronic environment. This could be exploited in the field of materials science. For example, related nitrobenzoate compounds have been investigated for their nonlinear optical (NLO) properties and potential use in materials like terahertz polarizers. researchgate.netresearchgate.net

Future research will likely explore:

The synthesis of novel heterocyclic compounds derived from this compound for evaluation as new therapeutic agents.

The investigation of its potential as a monomer or additive in the creation of specialty polymers with tailored optical or electronic properties.

The development of new functional materials, such as sensors or molecular switches, based on the compound's unique electronic structure.

Application AreaPotential UseKey Structural Feature
Drug DiscoveryPrecursor for anticancer agents (e.g., Gefitinib). mdpi.comSubstituted aminobenzoate scaffold.
Drug DiscoveryBuilding block for combinatorial chemistry libraries.Versatile functional groups for further reaction.
Materials ScienceDevelopment of nonlinear optical (NLO) materials. researchgate.netresearchgate.netElectron-donating and withdrawing groups on the aromatic ring.
Materials ScienceMonomer for specialty polymers.Reactive sites for polymerization.

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational chemistry and experimental work is becoming increasingly crucial for advancing the chemistry of complex molecules like this compound. Computational models can provide deep insights into reaction mechanisms, electronic structures, and molecular properties that are difficult to probe experimentally.

As previously mentioned, DFT calculations have been instrumental in explaining the regioselectivity of nitration reactions. nih.govacs.org Such computational tools can be used prospectively to guide experimental design, helping chemists select the most promising reaction conditions and substrates, thereby saving time and resources. Furthermore, the integration of artificial intelligence (AI) and machine learning (ML) can accelerate the discovery process. ML models can be trained to predict the biological activity of new derivatives based on their chemical structure (QSAR), enabling the virtual screening of large compound libraries to identify promising candidates for synthesis and testing.

The future of research on this compound will heavily rely on:

The use of advanced computational models to predict reactivity and spectral properties with higher accuracy.

The application of AI and machine learning for designing novel catalysts and predicting the biological activities of new derivatives.

A feedback loop where experimental results are used to refine and improve the predictive power of computational models, leading to a more rational and efficient approach to chemical synthesis and application discovery.

Q & A

What are the standard synthetic routes for Methyl 4,5-dimethoxy-2-nitrobenzoate, and how can reaction conditions be optimized for higher yield?

Basic Research Question
this compound is typically synthesized via multi-step reactions involving nitrobenzene derivatives and esterification processes. A common approach includes nitration of dimethoxybenzoic acid derivatives followed by esterification with methanol under acidic conditions. Key steps involve refluxing in solvents like dichloromethane or toluene and purification via column chromatography . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during nitration to avoid over-oxidation.
  • Catalyst selection : Using sulfuric acid as a catalyst for esterification, with yields improving at 90–95% purity after recrystallization .
  • Spectroscopic validation : NMR and mass spectrometry (MS) to confirm structural integrity and monitor by-products .

How should researchers characterize the purity of this compound, and what are common impurities encountered during synthesis?

Basic Research Question
Purity assessment requires a combination of analytical techniques:

  • HPLC : To quantify purity (>97% for most commercial batches) and detect nitro-group degradation products (e.g., demethoxy analogs) .
  • Melting point analysis : Reported melting points range from 141–144°C; deviations may indicate solvent residues or isomer formation .
  • NMR spectroscopy : Peaks at δ 3.9–4.1 ppm (methoxy groups) and δ 8.1–8.3 ppm (aromatic protons) confirm structural consistency. Impurities like methyl 4-hydroxy-5-methoxy-2-nitrobenzoate (similarity score: 0.92) may arise from incomplete esterification .

What strategies are effective in mitigating side reactions when using this compound as an intermediate in multi-step drug syntheses?

Advanced Research Question
In complex syntheses (e.g., AZD8931), side reactions often involve nitro-group reduction or methoxy cleavage. Mitigation strategies include:

  • Protecting groups : Temporarily shielding the nitro group with acetyl or benzyl groups during subsequent reactions .
  • Low-temperature conditions : Performing reactions at –20°C to prevent unintended reduction .
  • By-product tracking : LC-MS to monitor intermediates like 4,5-dimethoxy-2-nitrobenzaldehyde (similarity score: 1.00) and adjust stoichiometry .

How can researchers resolve discrepancies in reported physical properties (e.g., melting point, boiling point) of this compound across different studies?

Advanced Research Question
Discrepancies in physical data (e.g., boiling point: 381.4±37.0°C) may arise from polymorphic forms or purity variations. Methodological solutions include:

  • Differential Scanning Calorimetry (DSC) : To identify polymorphs and validate melting points .
  • Standardized purification : Recrystallization from ethanol/water (1:1) to achieve consistent purity (>98%) .
  • Comparative spectroscopy : Cross-referencing IR and ¹³C NMR data with established databases to confirm batch consistency .

What methodological considerations are critical when modifying the functional groups of this compound to explore structure-activity relationships (SAR)?

Advanced Research Question
Functional group modifications (e.g., replacing methoxy with ethoxy or altering nitro positioning) require:

  • Reactivity mapping : Nitro groups are electron-withdrawing; substitutions at the 2-position influence electrophilic aromatic substitution rates .
  • Stability testing : Assess hydrolytic stability under physiological pH (e.g., 7.4) to predict in vivo behavior .
  • Computational modeling : DFT calculations to predict electronic effects and guide synthetic routes .

How can researchers address challenges in scaling up the synthesis of this compound without compromising yield or purity?

Advanced Research Question
Scale-up challenges include heat dissipation and purification efficiency. Solutions involve:

  • Flow chemistry : Continuous nitration/esterification reactors to improve temperature control and reduce side products .
  • Crystallization optimization : Seeding with pure crystals to enhance yield during recrystallization (up to 85% recovery at 100g scale) .
  • Process analytical technology (PAT) : Real-time HPLC monitoring to adjust reaction parameters dynamically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.